A Technical Guide to the Cardiac Sodium Channel Inhibitor GS967: Mechanism of Action
A Technical Guide to the Cardiac Sodium Channel Inhibitor GS967: Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS967, also known as GS-458967, is a potent and selective inhibitor of the late sodium current (INaL) in cardiac myocytes.[1][2][3] Its targeted action on this component of the sodium current, which is often enhanced in pathological conditions such as myocardial ischemia and heart failure, makes it a promising anti-arrhythmic agent.[3] This technical guide provides an in-depth overview of the mechanism of action of GS967 on cardiac sodium channels, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream effects.
Core Mechanism of Action: Preferential Inhibition of the Late Sodium Current
The primary mechanism of action of GS967 is the selective inhibition of the late component of the cardiac sodium current (INaL) over the peak sodium current (INaP).[3][4] The late sodium current is a sustained inward sodium current that persists during the plateau phase of the cardiac action potential. Under normal physiological conditions, INaL is very small. However, in disease states like long QT syndrome, heart failure, and ischemia, an enhanced INaL can lead to action potential prolongation, early afterdepolarizations (EADs), and delayed afterdepolarizations (DADs), all of which are triggers for cardiac arrhythmias.[5][6]
GS967 exhibits a high degree of selectivity for INaL, with a reported 42-fold preference for the persistent current over the peak current.[2] This selectivity is crucial as it allows for the targeting of the pathological current with minimal effect on the normal cardiac action potential upstroke, which is mediated by the peak sodium current.
Quantitative Effects on Sodium Currents
The inhibitory potency of GS967 on cardiac sodium currents has been quantified in various experimental models. The following tables summarize the key findings.
Table 1: Inhibitory Potency (IC50) of GS967 on Late Sodium Current (INaL)
| Experimental Model | IC50 (µM) | Reference |
| Rabbit Ventricular Myocytes (ATX-II induced) | 0.13 | [1][3] |
| Isolated Rabbit Hearts (ATX-II induced) | 0.21 | [1][3] |
| Human Cardiac Voltage-Gated Sodium Channel (hNav1.5) | Not explicitly stated as IC50, but 1 µM GS967 caused 63% tonic block of INaL | [4] |
Table 2: Effects of GS967 on Peak Sodium Current (INaP)
| Experimental Model | Concentration (µM) | Effect | Reference |
| Human Cardiac Voltage-Gated Sodium Channel (hNav1.5) | 1 | 19% tonic block | [4] |
| Canine Ventricular Myocytes | 1 | Significant suppression (quantitatively similar to mexiletine) | [5] |
| Human iPSC-derived Cardiomyocytes | - | Potent use-dependent block (IC50 = 0.07 µM) | [7][8] |
Table 3: Comparative Use-Dependent Block of Peak Sodium Current (INaP)
| Compound | IC50 for Use-Dependent Block (µM) | Experimental Model | Reference |
| GS967 | 0.07 | hNav1.5 expressed in cells | [4][9] |
| GS967 | 0.07 | Human iPSC-derived Cardiomyocytes | [7][8] |
| Ranolazine | 16 | hNav1.5 expressed in cells | [4][9] |
| Ranolazine | 7.8 | Human iPSC-derived Cardiomyocytes | [7][8] |
| Lidocaine | 17 | hNav1.5 expressed in cells | [4][9] |
| Lidocaine | 133.5 | Human iPSC-derived Cardiomyocytes | [7][8] |
| Eleclazine | 0.6 | Human iPSC-derived Cardiomyocytes | [7][8] |
| Lacosamide | 158.5 | Human iPSC-derived Cardiomyocytes | [7][8] |
Detailed Mechanism: Beyond Simple Blockade
The interaction of GS967 with the cardiac sodium channel (primarily Nav1.5) is multifaceted and involves more than a simple pore block.
Use-Dependent Block
GS967 demonstrates a potent use-dependent block of the peak sodium current, meaning its inhibitory effect is more pronounced at higher heart rates.[4][7] This property is advantageous for an anti-arrhythmic drug as it would have a greater effect during tachyarrhythmias. The use-dependent block is attributed to GS967's interaction with the inactivated states of the sodium channel.[4]
Modulation of Channel Gating
GS967 significantly modulates the gating properties of the Nav1.5 channel:
-
Slows Recovery from Inactivation: GS967 slows the recovery from both fast and slow inactivation, prolonging the refractory period of the channel.[4]
-
Enhances Slow Inactivation: The drug enhances the entry of the channel into the slow inactivated state.[4]
-
Shifts Voltage-Dependence of Inactivation: GS967 shifts the voltage-dependence of steady-state inactivation of INaL towards more negative potentials.[10]
These effects on channel gating contribute to the use-dependent block and the overall reduction in sodium influx, particularly during sustained depolarization or rapid pacing.
Binding Site
Studies using site-directed mutagenesis suggest that GS967 interacts with a site on the sodium channel that partially overlaps with the binding site for local anesthetics. An engineered mutation at the F1760A site, a known interaction site for local anesthetics, partially attenuated the use-dependent block by GS967 but did not affect the tonic block of the late sodium current.[4][9] This indicates that the mechanisms for use-dependent block of the peak current and tonic block of the late current may be distinct.
Signaling Pathways and Downstream Effects
The inhibition of the late sodium current by GS967 has significant downstream consequences on cardiac myocyte electrophysiology and calcium handling, ultimately leading to its anti-arrhythmic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel, potent, and selective inhibitor of cardiac late sodium current suppresses experimental arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 6. antiarrhythmic-effects-of-the-highly-selective-late-sodium-channel-current-blocker-gs-458967 - Ask this paper | Bohrium [bohrium.com]
- 7. biorxiv.org [biorxiv.org]
- 8. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use-Dependent Block of Human Cardiac Sodium Channels by GS967 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mexiletine-like cellular electrophysiological effects of GS967 in canine ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
